molecular formula C14H21ClN2O2 B598137 Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride CAS No. 1203418-62-5

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

Cat. No.: B598137
CAS No.: 1203418-62-5
M. Wt: 284.784
InChI Key: XRCZWJKQJZIRHD-UHFFFAOYSA-N
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Description

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, a benzyl group, and a carbamate linkage, making it a versatile molecule for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of piperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride
  • (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

Uniqueness

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to its enantiomers, the compound exhibits different stereochemical properties that can influence its interaction with biological targets and its overall efficacy in various applications .

Properties

IUPAC Name

benzyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCZWJKQJZIRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662459
Record name Benzyl [(piperidin-2-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203418-62-5
Record name Benzyl [(piperidin-2-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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